

Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-4-methylbenzaldehyde

Cat. No.: B582172

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a feasible synthetic route for **5-Bromo-3-fluoro-4-methylbenzaldehyde**, a valuable building block in medicinal chemistry and drug development. The proposed synthesis leverages a commercially available starting material and a regioselective bromination reaction.

Synthetic Strategy

The most direct and logical synthetic approach to **5-Bromo-3-fluoro-4-methylbenzaldehyde** is the regioselective electrophilic bromination of the commercially available 3-Fluoro-4-methylbenzaldehyde. This strategy is underpinned by the directing effects of the substituents on the aromatic ring. The methyl group at the 4-position and the aldehyde group at the 1-position are both directing the incoming electrophile (bromine) to the 5-position. The fluorine atom at the 3-position is also an ortho, para-director, but the concerted directing effect of the methyl and aldehyde groups to the 5-position is expected to yield the desired product with high regioselectivity.

Starting Material

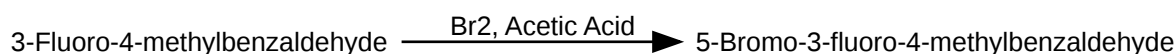
The key starting material for this synthesis is 3-Fluoro-4-methylbenzaldehyde.

Compound	CAS Number	Molecular Formula	Molecular Weight	Availability
3-Fluoro-4-methylbenzaldehyde	177756-62-6	C ₈ H ₇ FO	138.14 g/mol	Commercially available[1][2][3]

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of **5-Bromo-3-fluoro-4-methylbenzaldehyde**, adapted from established methods for the bromination of similar substrates.[4]

Reaction:



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Caption: Synthesis of **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

Materials:

- 3-Fluoro-4-methylbenzaldehyde
- Bromine (Br₂)
- Glacial Acetic Acid
- Sodium bisulfite solution (saturated)
- Ethyl acetate
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-Fluoro-4-methylbenzaldehyde (1.0 eq.) in glacial acetic acid.
- Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the stirred solution at room temperature.
- After the addition is complete, stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by pouring the mixture into a saturated sodium bisulfite solution to neutralize any unreacted bromine.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

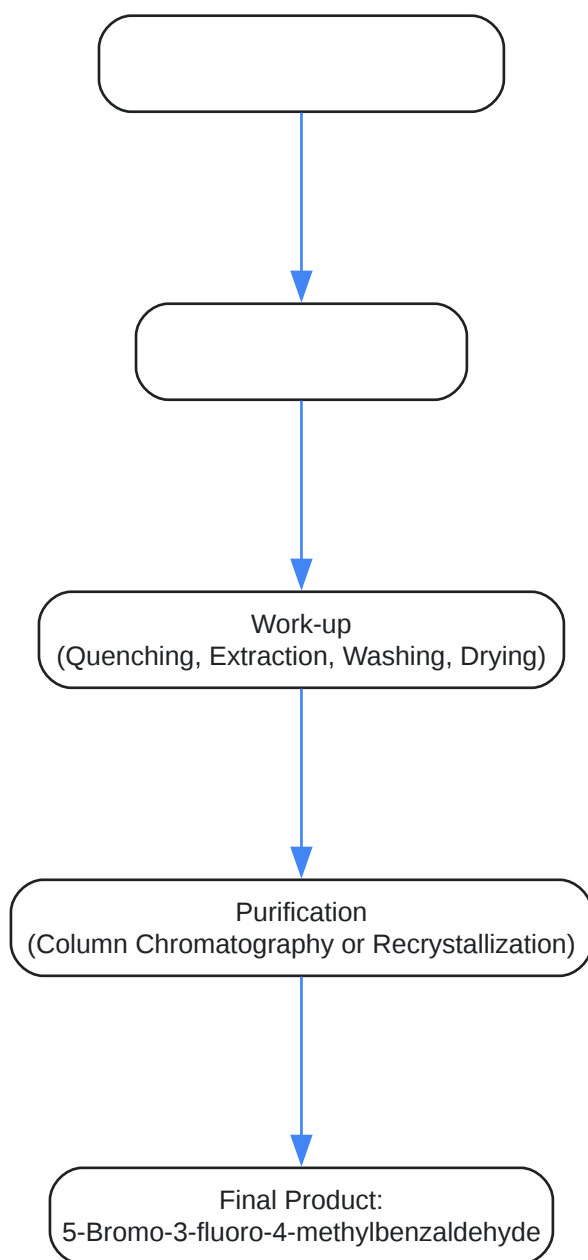
Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. The yield is an estimate based on similar reported bromination reactions.

Reactant	Molar Mass (g/mol)	Moles	Equivalents	Product	Molar Mass (g/mol)	Theoretical Yield (g)	Expected Yield (%)
3-Fluoro-4-methylbenzaldehyde	138.14	1	1.0	5-Bromo-3-fluoro-4-methylbenzaldehyde	217.04	217.04	85-95%
Bromine	159.81	1.1	1.1				

Logical Workflow

The synthesis workflow can be visualized as a straightforward, single-step conversion of the starting material to the final product.



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Caption: Synthetic workflow for **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

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